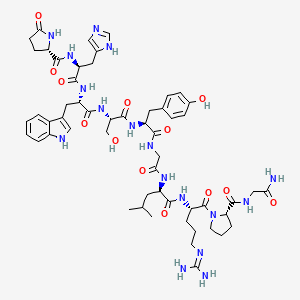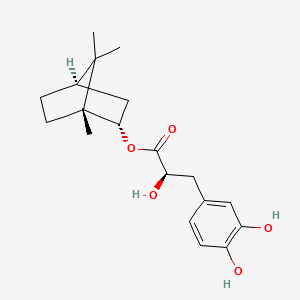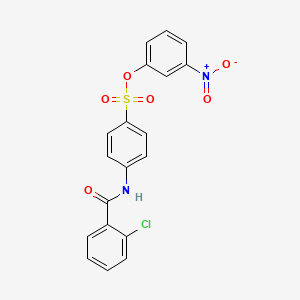
P2Y2R/GPR17 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P2Y2R/GPR17 antagonist 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a chlorinated aromatic compound with a suitable amine to form an amide bond.
Functional group introduction: Various functional groups, such as nitro groups and sulfonamide groups, are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
P2Y2R/GPR17 antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Various substitution reactions can be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research or as intermediates in the synthesis of other compounds.
科学的研究の応用
P2Y2R/GPR17 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2Y2 and GPR17 receptors and their roles in various chemical processes.
Industry: Used in the development of new drugs targeting P2Y2 and GPR17 receptors.
作用機序
P2Y2R/GPR17 antagonist 1 exerts its effects by binding to the P2Y2 and GPR17 receptors, thereby inhibiting their activity. This inhibition blocks the signaling pathways mediated by these receptors, which are involved in various physiological and pathological processes. The compound’s dual antagonistic activity makes it a valuable tool for studying the complex interactions between these receptors and their ligands .
類似化合物との比較
P2Y2R/GPR17 antagonist 1 is unique due to its dual antagonistic activity against both P2Y2 and GPR17 receptors. Similar compounds include:
AR-C118925: A selective P2Y2 receptor antagonist with potential therapeutic applications.
MRS2179: A selective P2Y1 receptor antagonist used in various research studies.
PPADS: A non-selective P2 receptor antagonist that has been used to study the role of P2 receptors in various biological processes.
These compounds differ in their selectivity and potency, making this compound a unique and valuable tool for research.
特性
分子式 |
C19H13ClN2O6S |
|---|---|
分子量 |
432.8 g/mol |
IUPAC名 |
(3-nitrophenyl) 4-[(2-chlorobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C19H13ClN2O6S/c20-18-7-2-1-6-17(18)19(23)21-13-8-10-16(11-9-13)29(26,27)28-15-5-3-4-14(12-15)22(24)25/h1-12H,(H,21,23) |
InChIキー |
YGSIMJKEUKTDFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


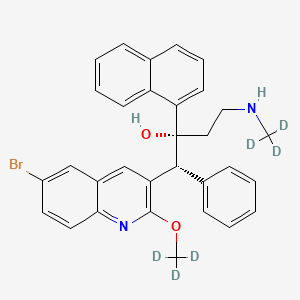
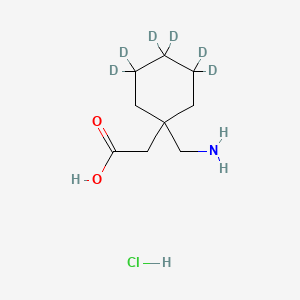

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
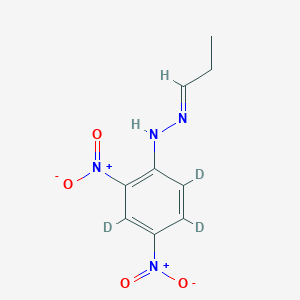
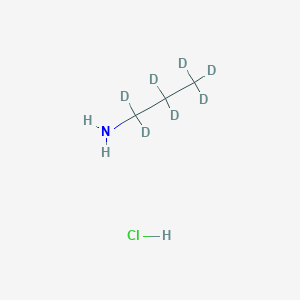
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
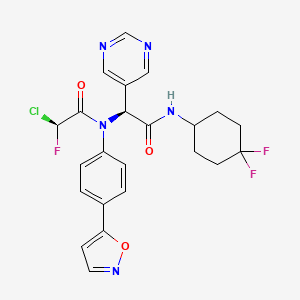
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
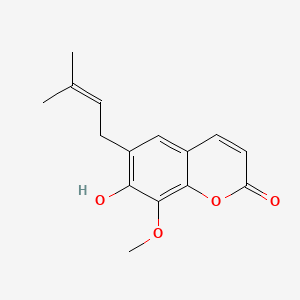
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
